molecular formula C15H12N4O3 B3073234 1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017416-33-9

1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3073234
CAS RN: 1017416-33-9
M. Wt: 296.28 g/mol
InChI Key: JCZLFKYQOJBJIU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a methoxyphenyl group, a pyridinyl group, and a triazole carboxylic acid group . These types of compounds are often used in pharmaceuticals and other organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, including condensation, substitution, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (from the phenyl and pyridin groups), a triazole ring, and various functional groups including a carboxylic acid and a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, boronic acids have unique physicochemical and electronic characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For instance, 4-Methoxyphenylboronic acid has a molecular weight of 151.96 g/mol .

Mechanism of Action

The mechanism of action of such a compound would depend on its specific use. For instance, some methoxyphenyl compounds act as potent and selective serotonin releasing agents .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its specific structure and use. For instance, some similar compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research and development of such a compound would depend on its specific properties and potential applications. For instance, boronic acids and their derivatives have been growing in interest for their potential applications in medicinal chemistry .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-4-2-11(3-5-12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLFKYQOJBJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

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